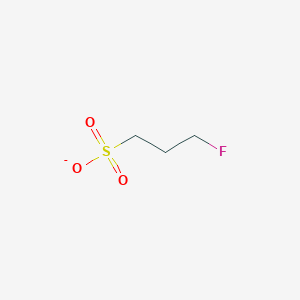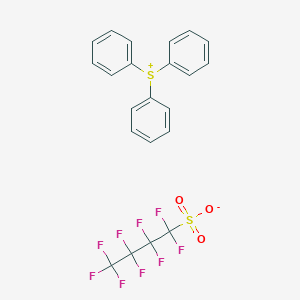
三苯磺鎓壬氟酸盐
描述
Triphenylsulfonium nonaflate is a chemical compound known for its role as a photoacid generator. It is widely used in photolithography, a process crucial for the fabrication of microelectronic devices. The compound is characterized by its ability to generate acid upon exposure to light, making it valuable in various industrial and scientific applications.
科学研究应用
Triphenylsulfonium nonaflate has a wide range of applications in scientific research:
Chemistry: It is used as a photoacid generator in photolithography, aiding in the patterning of microelectronic devices.
Biology: The compound’s ability to generate acid upon light exposure is utilized in various biological assays and imaging techniques.
作用机制
Target of Action
Triphenylsulfonium nonaflate (TPS) is primarily used as a cationic photoinitiator . Its primary target is the poly(methyl methacrylate) (PMMA) film in which it is embedded . The PMMA film serves as a medium for the compound’s photochemical reactions.
Mode of Action
The mode of action of TPS involves its interaction with light. When TPS embedded in a PMMA film is irradiated at 193 nm, it undergoes a series of photochemical reactions . The irradiation leads to the formation of photoproducts, two of which are triphenylene and dibenzothiophene . These products are formed by in-cage, secondary photochemical reactions .
Biochemical Pathways
The biochemical pathways affected by TPS involve the transformation of 2-(phenylthio)biphenyl to triphenylene, and diphenylsulfide to dibenzothiophene . These transformations occur as a result of the photochemical reactions initiated by the irradiation of TPS.
Result of Action
The result of TPS’s action is the formation of photoproducts, specifically triphenylene and dibenzothiophene . These products are formed as a result of the photochemical reactions initiated by the irradiation of TPS. Additionally, it has been suggested that fragments of TPS may be incorporated into the PMMA film following irradiation .
Action Environment
The action of TPS is influenced by various environmental factors. For instance, the formation of triphenylene and dibenzothiophene is influenced by topochemical factors . This suggests that the spatial arrangement of the molecules in the PMMA film plays a role in determining the outcome of the photochemical reactions. Furthermore, the irradiation of acetonitrile solutions containing 10% w/v PMMA and 1% w/v TPS in a 1 cm-path-length cuvette showed only a trace amount of triphenylene or dibenzothiophene , indicating that the environment in which the irradiation takes place can significantly influence the action, efficacy, and stability of TPS.
安全和危害
TPS is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
生化分析
Biochemical Properties
The biochemical properties of Triphenylsulfonium nonaflate are largely derived from its photochemical behavior . When irradiated, Triphenylsulfonium nonaflate undergoes a series of reactions that lead to the formation of various photoproducts . These photoproducts can interact with various biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Given its photochemical properties, it is possible that the photoproducts formed upon irradiation could interact with cellular components and influence cell function .
Molecular Mechanism
The molecular mechanism of Triphenylsulfonium nonaflate involves its transformation upon irradiation . The photoproducts formed can interact with various biomolecules, potentially leading to changes in their function .
Temporal Effects in Laboratory Settings
The effects of Triphenylsulfonium nonaflate over time in laboratory settings have been studied in the context of its photochemical behavior . Upon irradiation, Triphenylsulfonium nonaflate forms various photoproducts, the formation and stability of which can be monitored over time .
Metabolic Pathways
Given its photochemical properties, it is possible that the photoproducts formed upon irradiation could interact with various enzymes and cofactors, potentially influencing metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of triphenylsulfonium nonaflate typically involves the reaction of triphenylthiobromide with sodium perfluorobutane sulfonate. The process is carried out in a mixed solvent of ethyl acetate and water. The reaction mixture is heated to 60°C and stirred for about 9 hours. After the reaction is complete, the mixture is cooled, and the product is isolated by centrifugation and recrystallization .
Industrial Production Methods: In an industrial setting, the production of triphenylsulfonium nonaflate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through recrystallization using a mixed solution of n-butanol and water, followed by drying at temperatures below 80°C .
化学反应分析
Types of Reactions: Triphenylsulfonium nonaflate undergoes various chemical reactions, including photochemical reactions, where it acts as a photoacid generator. Upon exposure to light, it decomposes to produce acid and other by-products such as triphenylene and dibenzothiophene .
Common Reagents and Conditions: The photochemical reactions of triphenylsulfonium nonaflate are typically carried out in the presence of a polymer matrix like poly(methyl methacrylate). The reactions are initiated by irradiation with ultraviolet light, specifically at 193 nm .
Major Products: The major products formed from the photochemical reactions of triphenylsulfonium nonaflate include triphenylene and dibenzothiophene. These products are formed through in-cage secondary photochemical reactions .
相似化合物的比较
- Triphenylsulfonium triflate
- Triphenylsulfonium hexafluorophosphate
- Triphenylsulfonium tetrafluoroborate
Comparison: Triphenylsulfonium nonaflate is unique due to its specific photochemical properties and the nature of the acid it generates. Compared to other triphenylsulfonium salts, it produces nonafluorobutane sulfonic acid, which has distinct chemical and physical properties. This makes it particularly suitable for applications requiring strong acids with low volatility .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;triphenylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPVDKADBYKLM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F9O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881875 | |
| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144317-44-2 | |
| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfoniumperfluoro-1-butanesufonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenyl Sulfonium Perfluorobutane Sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


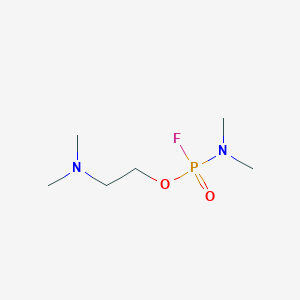
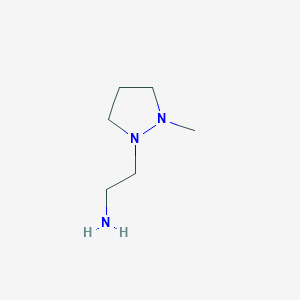
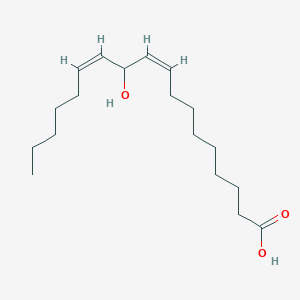
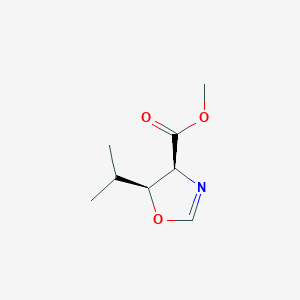
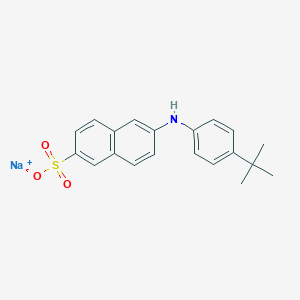
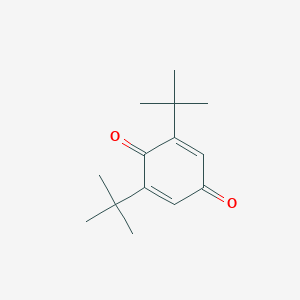
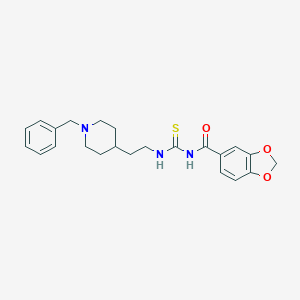
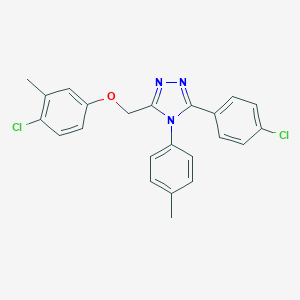
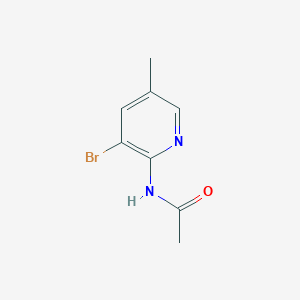
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
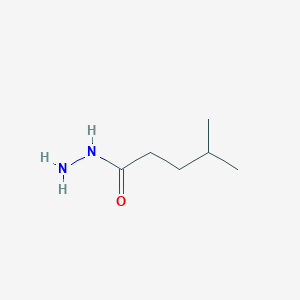
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
